7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16346582
InChI: InChI=1S/C17H20O3/c1-3-6-11-9-14-12-7-5-8-13(12)17(18)20-16(14)10-15(11)19-4-2/h9-10H,3-8H2,1-2H3
SMILES:
Molecular Formula: C17H20O3
Molecular Weight: 272.34 g/mol

7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS No.:

Cat. No.: VC16346582

Molecular Formula: C17H20O3

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one -

Specification

Molecular Formula C17H20O3
Molecular Weight 272.34 g/mol
IUPAC Name 7-ethoxy-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Standard InChI InChI=1S/C17H20O3/c1-3-6-11-9-14-12-7-5-8-13(12)17(18)20-16(14)10-15(11)19-4-2/h9-10H,3-8H2,1-2H3
Standard InChI Key SLHXGBSBXIJANQ-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC2=C(C=C1OCC)OC(=O)C3=C2CCC3

Introduction

Structural and Nomenclature Features

Molecular Architecture

The compound features a 2,3-dihydrocyclopenta[c]chromen-4(1H)-one backbone, a bicyclic system comprising a benzene ring fused to a cyclopentane moiety. Key substituents include:

  • Ethoxy group (-OCH₂CH₃) at position 7.

  • Propyl group (-CH₂CH₂CH₃) at position 8.

The chromenone core contributes to planar aromaticity, while the dihydrocyclopentane ring introduces steric constraints that influence reactivity.

Systematic Nomenclature

The IUPAC name 7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is derived as follows:

  • Chromen-4-one: A benzopyran-4-one system.

  • Cyclopenta[c] fusion: Indicates fusion of a cyclopentane ring at the [c] position of the chromenone.

  • Dihydro: Saturation at the 2,3-positions of the cyclopentane.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of 7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is documented, analogous compounds suggest a multi-step approach:

Step 1: Formation of Chromenone Core

  • Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields chromen-4-one intermediates.

Step 2: Cyclopentane Annulation

  • Diels-Alder reactions or intramolecular cyclization of allyl-substituted chromenones can form the dihydrocyclopenta ring .

Step 3: Functionalization

  • Ethoxy introduction: Nucleophilic substitution using ethyl bromide in the presence of a base (e.g., K₂CO₃).

  • Propyl introduction: Friedel-Crafts alkylation or Grignard reactions .

Key Reactivity Patterns

  • Electrophilic Aromatic Substitution: The electron-rich chromenone ring undergoes halogenation or nitration at positions ortho/para to the ethoxy group.

  • Reduction: The ketone at position 4 can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄.

  • Oxidation: Propyl side chains may oxidize to carboxylic acids under strong oxidizing conditions .

Physicochemical Properties

Physical State and Solubility

  • State: Likely a crystalline solid at room temperature, based on analogs with similar substituents .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in water.

Spectral Characterization

Table 1: Predicted Spectral Data

TechniqueKey Signals
¹H NMR- δ 1.25–1.45 (t, 3H, CH₃ of ethoxy)
- δ 3.90–4.10 (q, 2H, OCH₂ of ethoxy)
- δ 0.95–1.10 (t, 3H, CH₃ of propyl)
¹³C NMR- δ 170–175 ppm (C=O of chromenone)
IR- 1680–1720 cm⁻¹ (C=O stretch)

Data extrapolated from structurally related chromenones .

Analytical and Industrial Applications

Quality Control Methods

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm for purity assessment.

  • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 314.4 (calculated for C₁₉H₂₂O₃) .

Stability Considerations

  • Photodegradation: Chromenones are prone to UV-induced decomposition; storage in amber glass is recommended.

  • Hydrolysis: The ethoxy group may undergo slow hydrolysis under acidic conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator